Cas no 1249535-11-2 (1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde)

1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- [3,4'-Bi-1H-pyrazole]-4-carboxaldehyde, 1,1'-dimethyl-
- 1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde
-
- インチ: 1S/C9H10N4O/c1-12-4-7(3-10-12)9-8(6-14)5-13(2)11-9/h3-6H,1-2H3
- InChIKey: KSHGWOUWVYASPS-UHFFFAOYSA-N
- ほほえんだ: N1(C)C=C(C=O)C(C2=CN(C)N=C2)=N1
1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-157994-2.5g |
1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde |
1249535-11-2 | 95% | 2.5g |
$1454.0 | 2023-05-06 | |
Enamine | EN300-157994-10.0g |
1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde |
1249535-11-2 | 95% | 10g |
$3191.0 | 2023-05-06 | |
Enamine | EN300-157994-50mg |
1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde |
1249535-11-2 | 95.0% | 50mg |
$174.0 | 2023-09-24 | |
Enamine | EN300-157994-2500mg |
1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde |
1249535-11-2 | 95.0% | 2500mg |
$1454.0 | 2023-09-24 | |
1PlusChem | 1P01AGRM-100mg |
1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde |
1249535-11-2 | 95% | 100mg |
$321.00 | 2025-03-19 | |
1PlusChem | 1P01AGRM-2.5g |
1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde |
1249535-11-2 | 95% | 2.5g |
$1859.00 | 2024-07-10 | |
A2B Chem LLC | AV67106-500mg |
1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde |
1249535-11-2 | 95% | 500mg |
$645.00 | 2024-04-20 | |
A2B Chem LLC | AV67106-250mg |
1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde |
1249535-11-2 | 95% | 250mg |
$422.00 | 2024-04-20 | |
Aaron | AR01AGZY-50mg |
1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde |
1249535-11-2 | 95% | 50mg |
$265.00 | 2025-02-09 | |
Aaron | AR01AGZY-100mg |
1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde |
1249535-11-2 | 95% | 100mg |
$379.00 | 2025-02-09 |
1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde 関連文献
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
-
Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
9. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehydeに関する追加情報
Introduction to 1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde (CAS No. 1249535-11-2)
1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde, with the CAS number 1249535-11-2, is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This heterocyclic aldehyde features a unique structural framework composed of fused pyrazole rings, each substituted with methyl groups and functionalized at the 4-position by an aldehyde group. The compound's intricate molecular architecture makes it a promising candidate for further exploration in synthetic chemistry and pharmacological applications.
The significance of this compound lies in its potential to serve as a key intermediate in the synthesis of more complex molecules. The presence of both methyl and aldehyde functional groups provides multiple points for chemical modification, enabling the development of diverse derivatives with tailored biological activities. In recent years, there has been growing interest in pyrazole derivatives due to their broad spectrum of biological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The specific substitution pattern of 1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde positions it as a valuable building block for exploring these therapeutic avenues.
Recent advancements in computational chemistry have facilitated the rapid screening of such compounds for their pharmacological potential. Molecular docking studies have shown that this aldehyde can interact with various biological targets, including enzymes and receptors involved in critical metabolic pathways. For instance, preliminary simulations suggest that it may inhibit certain kinases, which are often overactive in cancer cells. This hypothesis aligns with the broader trend in drug development toward targeting aberrant signaling pathways.
The synthesis of 1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde involves multi-step organic transformations, typically starting from commercially available pyrazole precursors. The introduction of methyl groups at strategic positions enhances the compound's stability while maintaining its reactivity at the aldehyde functionality. Catalytic hydrogenation and condensation reactions are commonly employed to construct the core pyrazole scaffold. The precision required in these synthetic steps underscores the importance of high-quality reagents and controlled reaction conditions to ensure optimal yields and purity.
In the context of medicinal chemistry, aldehydes serve as versatile intermediates due to their ability to participate in condensation reactions with various nucleophiles, including amines and hydrazines. These reactions can yield Schiff bases or hydrazones, which are known to exhibit diverse biological activities. For example, Schiff base derivatives of pyrazole have been reported to possess antioxidant and anti-inflammatory properties. The aldehyde group in 1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde could be exploited to generate such derivatives, expanding its utility in drug design.
The potential applications of this compound extend beyond academic research into industrial settings. Pharmaceutical companies are increasingly leveraging structure-based drug design to develop novel therapeutics with improved efficacy and reduced side effects. The unique structural features of 1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde make it an attractive candidate for further optimization through medicinal chemistry strategies such as fragment-based drug design or combinatorial libraries.
From a regulatory perspective, compounds like 1249535-11-2 must undergo rigorous testing to ensure safety and efficacy before being considered for clinical use. Preclinical studies typically involve in vitro assays to assess toxicity and pharmacokinetic properties, followed by animal models to evaluate biological activity. These studies provide critical data points that inform decisions about advancing a candidate into human trials. The growing body of research on pyrazole derivatives suggests that compounds like this one could contribute significantly to addressing unmet medical needs.
The role of computational tools in modern drug discovery cannot be overstated. Software platforms capable of predicting molecular properties allow researchers to prioritize candidates based on factors such as solubility, metabolic stability, and binding affinity. By integrating experimental data with computational predictions, scientists can streamline the process of identifying promising leads from large chemical libraries. This approach has accelerated the development pipeline for many novel drugs over the past decade.
The future prospects for 1-methyl-3-(1-methyl-1H-pyrazol-4-ytl)-1H-pyrazole -carbaldehyde are bright, particularly as methodologies for synthesizing complex heterocycles continue to improve. Advances in flow chemistry and green solvent systems have made it possible to produce these compounds more efficiently while minimizing environmental impact. Additionally, innovations in automation have enabled high-throughput screening campaigns, allowing for rapid evaluation of thousands of derivatives.
In conclusion, 1249535 -11 -2 represents a significant advancement in medicinal chemistry research due to its unique structural features and potential therapeutic applications . As our understanding of biological pathways grows , so too does our capacity to design molecules that modulate these systems effectively . The continued explorationofpyr az ole derivatives will undoubtedly yield more discoveries like this one , offering hopefor new treatments acrossa wide rangeof diseases . p >
1249535-11-2 (1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde) 関連製品
- 925005-58-9(6-CHLORO-4-HYDROXY-7-METHYL-2-OXO-2H-CHROMENE-3-CARBALDEHYDE)
- 2305448-39-7(N-(2,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide)
- 161807-18-7(methyl 2-(6-chloro-2-pyridyl)acetate)
- 637754-53-1(N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-2-(furan-2-yl)-1H-1,3-benzodiazol-1-ylacetamide)
- 2034572-48-8(4-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine)
- 1002029-63-1({[2-(methoxycarbonyl)phenyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate)
- 1093064-67-5(2-(4-Bromo-3-fluorophenyl)-5-methyl-1,3,4-oxadiazole)
- 279-82-3(3-Azabicyclo[3.2.1]octane)
- 1896841-73-8(1-{3-(dimethylamino)methylphenyl}cyclobutan-1-amine)
- 98275-29-7(4H-1,2,4-Triazole-3,4-diaMine, 5-butyl-)



